1-(chloromethyl)-2-ethyl-3-fluorobenzene
Description
1-(Chloromethyl)-2-ethyl-3-fluorobenzene (C₉H₁₀ClF) is a halogenated aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH₂Cl) group at position 1, an ethyl (-CH₂CH₃) group at position 2, and a fluorine atom at position 3. The interplay of these substituents confers distinct electronic, steric, and physicochemical properties. The chloromethyl group enhances reactivity in nucleophilic substitution reactions, while the ethyl group introduces steric bulk and mild electron-donating effects. The fluorine atom, an electron-withdrawing group, polarizes the ring and influences regioselectivity in further functionalization .
Properties
CAS No. |
1952254-39-5 |
|---|---|
Molecular Formula |
C9H10ClF |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-2-ethyl-3-fluorobenzene typically involves the chloromethylation of 2-ethyl-3-fluorobenzene. This can be achieved using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial to ensure efficiency and sustainability in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.
Material Science: Utilized in the preparation of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-2-ethyl-3-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The presence of the fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(Chloromethyl)-2-fluorobenzene (C₇H₆ClF): Lacks the ethyl group but shares chloromethyl and fluorine substituents. The fluorine at position 2 directs electrophilic attack to positions 4 or 6 due to its meta-directing nature .
- 1-(Chloromethyl)-4-fluorobenzene (C₇H₆ClF) : Fluorine at position 4 creates a para-directing effect, contrasting with the meta-directing influence in the target compound. This positional difference alters synthetic pathways for further derivatization .
- 1-Bromo-3-chloro-5-fluorobenzene (C₆H₃BrClF) : Replacing the chloromethyl group with bromine increases molecular weight (209.45 g/mol vs. 160.63 g/mol for the target compound) and polarizability, enhancing susceptibility to electrophilic substitution at halogen-free positions .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
